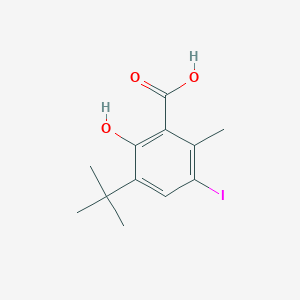
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyl group, an iodine atom, and a methyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, such as 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at controlled temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-tert-Butyl-2-oxo-5-iodo-6-methylbenzoic acid.
Reduction: 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid.
Substitution: 3-tert-Butyl-2-hydroxy-5-azido-6-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-2-methylbenzoic acid: Lacks the tert-butyl and hydroxyl groups, leading to different chemical properties and applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups and an aldehyde instead of a carboxylic acid group, resulting in different reactivity and uses.
Uniqueness
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, distinguishes it from many similar compounds and can enhance its utility in various applications.
Eigenschaften
CAS-Nummer |
61439-06-3 |
|---|---|
Molekularformel |
C12H15IO3 |
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
3-tert-butyl-2-hydroxy-5-iodo-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15IO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI-Schlüssel |
YNXAIBACHXTZSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
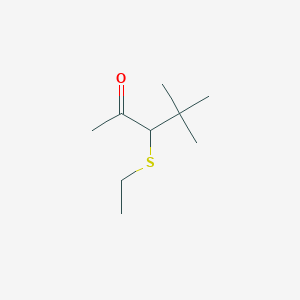
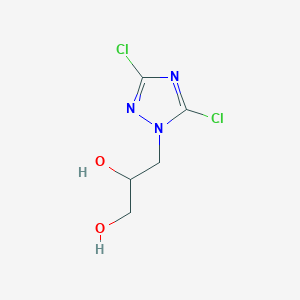


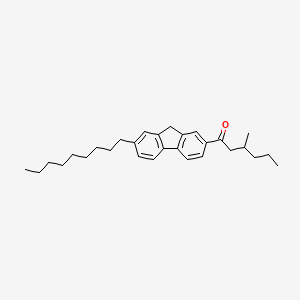
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

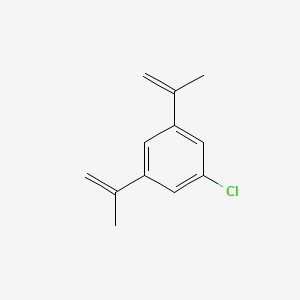
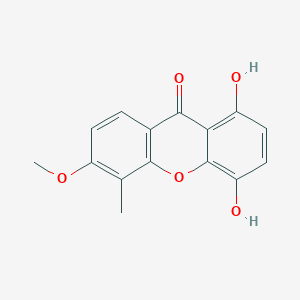

![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
